6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C20H27NO3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C20H27NO3/c1-5-16-8-6-7-9-21(16)11-15-10-17-12(2)13(3)20(23)24-19(17)14(4)18(15)22/h10,16,22H,5-9,11H2,1-4H3 |
InChI Key |
PVFHAIYAMFDFJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=CC3=C(C(=C2O)C)OC(=O)C(=C3C)C |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction Approach
A three-component reaction between the chromenone intermediate, formaldehyde, and 2-ethylpiperidine under basic conditions:
Procedure
-
Dissolve 7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one (1.0 equiv) in anhydrous DMF.
-
Add 2-ethylpiperidine (1.5 equiv) and paraformaldehyde (1.2 equiv).
-
Heat at 60°C for 8–12 hours under nitrogen.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Key Parameters
Bromomethyl Intermediate Alkylation
A two-step method improves regioselectivity:
Step 1: Bromination
| Reagent | Conditions |
|---|---|
| N-Bromosuccinimide (NBS) | 1.1 equiv, CH₃CN/H₂O (1:9) |
| Temperature | 25°C, 1 hour |
| Yield | 85–90% |
Step 2: Nucleophilic Substitution
React 6-bromomethyl-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one with 2-ethylpiperidine in THF:
| Parameter | Value |
|---|---|
| 2-Ethylpiperidine | 2.0 equiv |
| K₂CO₃ | 3.0 equiv |
| Temperature | Reflux (66°C) |
| Time | 24 hours |
| Yield | 74–78% |
Hydroxylation and Methylation Optimization
The C7 hydroxyl group is introduced via demethylation of a methoxy precursor or direct oxidation:
Demethylation with BBr₃
Selective Methylation
3,4,8-Trimethyl groups are installed using dimethyl sulfate in alkaline media:
Solvent-Free Mechanochemical Synthesis
Eco-friendly protocols using high-speed ball milling achieve higher atom economy:
Ball Milling Parameters
| Component | Quantity/Condition |
|---|---|
| Chromenone precursor | 2.0 mmol |
| 2-Ethylpiperidine | 2.4 mmol |
| Catalyst (InCl₃) | 3 mol% |
| Milling frequency | 60 Hz |
| Time | 45 minutes |
| Yield | 76% |
Characterization and Quality Control
Analytical Techniques
-
NMR Spectroscopy :
-
Mass Spectrometry :
-
HPLC Purity :
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Cyclization: Acid or base catalysts are often employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield a dihydro derivative.
Scientific Research Applications
6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and biochemical pathways. It can be used as a probe to investigate enzyme activity, receptor binding, and signal transduction.
Medicine: The compound has potential therapeutic applications due to its pharmacological properties. It may be investigated for its anti-inflammatory, antioxidant, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, the hydroxyl group at position 7 may form hydrogen bonds with target proteins, while the piperidine moiety may interact with hydrophobic pockets.
The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.
Comparison with Similar Compounds
Key Observations:
Lipophilicity and Bioavailability: The ethylpiperidine substituent increases logP compared to the parent coumarin (logP ~3.5 vs. The dimethylaminopropenoyl group in the C₁₉H₂₃NO₄ analog (logP 3.1) shows similar lipophilicity but introduces conjugated π-systems, which may alter electronic properties .
Substituent Position and Activity :
- Piperidine substitutions at position 6 (target compound) vs. position 4 () lead to distinct spatial orientations, affecting interactions with targets like enzymes or receptors.
- Fluorobenzyloxy substitution () introduces halogen-based polarity and metabolic stability, differing from nitrogen-containing groups .
Synthetic Feasibility :
- Piperidine-mediated reactions (e.g., condensations in ) are common for coumarin derivatives. The target compound likely requires similar conditions for introducing the ethylpiperidine group .
Safety Profile: The parent coumarin () is a known irritant (R36/37/38). Bulky substituents like ethylpiperidine may mitigate this by reducing reactivity .
Biological Activity
6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one, a compound belonging to the class of chromenones, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromone backbone with various substitutions that contribute to its biological activity. The presence of the 2-ethylpiperidine moiety is particularly significant for its pharmacological effects.
Antioxidant Properties
Research indicates that chromenone derivatives exhibit notable antioxidant activity. The hydroxyl group at position 7 enhances the compound's ability to scavenge free radicals. A study demonstrated that compounds with similar structures showed a significant reduction in oxidative stress markers in vitro .
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. In a controlled study, it was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for treating inflammatory diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of chromenone derivatives. In vitro assays revealed that this compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The underlying mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways.
- Modulation of Gene Expression : It can influence the expression of genes related to apoptosis and inflammation.
- Antioxidant Mechanism : By enhancing the activity of endogenous antioxidant enzymes, it helps mitigate oxidative damage .
Case Studies
Q & A
Basic Research Questions
Q. How can the structural identity of 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one be confirmed experimentally?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, ensuring accurate determination of bond angles, substituent positions, and hydrogen bonding patterns .
- Spectroscopic analysis : Combine -NMR and -NMR to confirm the chromenone backbone and substituents. For example, the 7-hydroxy group will show a downfield proton signal (~δ 10-12 ppm), while the piperidine moiety will exhibit characteristic splitting patterns .
- Mass spectrometry : Confirm the molecular weight (expected ~387.5 g/mol for ) via high-resolution MS to rule out impurities .
Q. What synthetic routes are recommended for preparing this compound with high purity?
- Methodology :
- Stepwise alkylation : Start with 7-hydroxy-3,4,8-trimethylcoumarin (3,4,8-trimethylumbelliferone) and introduce the 2-ethylpiperidinomethyl group via a Mannich reaction. Optimize pH (6.5–7.5) and temperature (60–70°C) to prevent side reactions .
- Purification : Use column chromatography with a gradient elution (hexane/ethyl acetate 4:1 to 1:2) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .
Q. How can researchers assess the compound’s purity and stability under storage conditions?
- Methodology :
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC to detect decomposition products (e.g., hydrolysis of the piperidine-methyl bond) .
- Thermogravimetric analysis (TGA) : Determine thermal stability by monitoring weight loss at 25–300°C, ensuring no significant degradation below 150°C .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound?
- Methodology :
-
Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to confirm dose-dependent effects. For example, if anti-inflammatory activity is disputed, test TNF-α inhibition in macrophages using ELISA .
-
Structural analogs comparison : Compare activity with derivatives lacking the 2-ethylpiperidine group (Table 1). This isolates the role of the substituent in observed effects .
Table 1 : Key analogs and activity differences
Compound Substituent Modifications Observed Activity 7-Hydroxy-3,4,8-trimethylcoumarin No piperidine group Weak enzyme inhibition 6-[(Piperidinomethyl)] analog Unsubstituted piperidine Moderate anti-cancer activity Target compound 2-ethylpiperidinomethyl group Enhanced selectivity
Q. How can the reaction mechanism of the Mannich step be optimized for higher yield?
- Methodology :
- Kinetic studies : Use in situ IR spectroscopy to monitor intermediate formation (e.g., imine or enamine intermediates). Adjust solvent polarity (e.g., DMF vs. ethanol) to stabilize transition states .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate the Mannich reaction. For example, ZnCl₂ may enhance electrophilicity of the imine intermediate .
Q. What techniques are critical for analyzing interactions between this compound and biological targets?
- Methodology :
- Surface plasmon resonance (SPR) : Measure binding affinity to proteins (e.g., kinases) by immobilizing the target on a sensor chip and monitoring real-time interaction .
- Molecular docking : Use AutoDock Vina to model interactions, focusing on the piperidine group’s role in hydrogen bonding or hydrophobic pockets .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Methodology :
- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~320 nm for chromenones). Note that DMSO may artificially inflate solubility due to hydrogen-bond disruption .
- Dynamic light scattering (DLS) : Check for aggregation in aqueous buffers, which can falsely lower measured solubility .
Structural and Functional Insights
Q. What distinguishes the 2-ethylpiperidinomethyl group in this compound from similar substituents in related chromenones?
- Methodology :
- Conformational analysis : Use DFT calculations (e.g., Gaussian 16) to compare energy-minimized structures. The ethyl group on piperidine increases steric bulk, potentially improving target selectivity .
- SAR studies : Synthesize analogs with varying alkyl chain lengths (methyl, propyl) on the piperidine ring and test for activity shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
